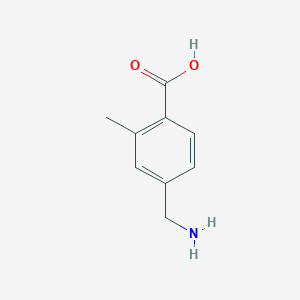

4-(Aminomethyl)-2-methylbenzoic acid

Description

BenchChem offers high-quality 4-(Aminomethyl)-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGUSOBWEUGITL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 4-(Aminomethyl)-2-methylbenzoic Acid

Executive Summary & Chemical Identity[1]

4-(Aminomethyl)-2-methylbenzoic acid (CAS: 73830-99-6 ) is a specialized bifunctional intermediate primarily utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors, most notably Ripasudil (K-115) and Netarsudil . Structurally, it consists of a benzoic acid core substituted with a methyl group at the ortho position (C2) and an aminomethyl group at the para position (C4).

Its physicochemical behavior is dominated by its zwitterionic nature , creating unique challenges in solubility, purification, and analytical characterization. This guide provides a comprehensive technical analysis of its properties, synthesis pathways, and handling protocols.

Chemical Identifiers

| Descriptor | Value |

| IUPAC Name | 4-(Aminomethyl)-2-methylbenzoic acid |

| CAS Number | 73830-99-6 (Free Base) / 1909306-16-6 (HCl Salt) |

| Molecular Formula | |

| Molecular Weight | 165.19 g/mol |

| SMILES | Cc1cc(CN)ccc1C(=O)O |

| InChI Key | QCTBMLYLENLHLA-UHFFFAOYSA-N (Analogous base structure) |

Physicochemical Properties[1][3][4][5][6]

Solid-State & Thermal Properties

As an amino acid analog, the molecule exists as a zwitterion in the solid state, leading to high crystal lattice energy and high melting points.

-

Appearance: White to off-white crystalline powder.

-

Melting Point: Predicted >250°C (with decomposition).

-

Note: Like its unmethylated analog PAMBA (MP >300°C), this compound does not exhibit a clean melt but rather decomposes upon heating due to intermolecular salt formation.

-

-

Hygroscopicity: The hydrochloride salt is moderately hygroscopic and should be stored under desiccant.

Ionization & Solubility Profile

The solubility is heavily pH-dependent, following a U-shaped curve typical of amphoteric compounds.

-

pKa 1 (Carboxyl): ~3.9 (Predicted). The ortho-methyl group slightly increases acidity compared to benzoic acid (4.2) due to steric inhibition of resonance, though the effect is minor.

-

pKa 2 (Amine): ~9.4 (Predicted). Typical for a primary benzylamine.

-

Isoelectric Point (pI): ~6.65.

-

Implication: Solubility is lowest at pH 6.0–7.0.

-

| Solvent | Solubility Behavior | Mechanism |

| Water (pH 7) | Low (< 5 mg/mL) | Zwitterionic lattice is stable; hydration energy is insufficient to break lattice. |

| 0.1 M HCl | High | Protonation of carboxylate forms the soluble cation ( |

| 0.1 M NaOH | High | Deprotonation of ammonium forms the soluble anion ( |

| Methanol | Moderate | Soluble as the HCl salt; poor solubility as free zwitterion. |

| DCM / Ethyl Acetate | Negligible | Too polar for non-protic organic solvents. |

Speciation Diagram (Graphviz)

The following diagram illustrates the dominant species across the pH scale, critical for extraction and HPLC method development.

Synthesis & Manufacturing Routes

The synthesis typically avoids direct electrophilic substitution on the benzoic acid due to directing group conflicts. The most robust industrial route proceeds via the nitrile intermediate.

Primary Route: Nitrile Reduction

This pathway ensures regioselectivity and high purity.

-

Starting Material: 4-Bromo-2-methylbenzoic acid.

-

Cyanation: Pd-catalyzed cyanation (Zn(CN)

, Pd(PPh -

Reduction: Hydrogenation of the nitrile using Raney Nickel or Pd/C in acidic media (to prevent secondary amine formation) yields the target.

Alternative Route: Reductive Amination

Used when 4-formyl-2-methylbenzoic acid is available.

-

Reagents:

, -

Risk: Higher risk of dimer formation (secondary amines).

Analytical Characterization Protocols

Due to the zwitterionic and polar nature of the molecule, standard C18 HPLC often results in peak tailing or lack of retention.

HPLC Method (Reverse Phase - Ion Pairing)

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses carboxylate ionization).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV @ 230 nm (Benzoic acid absorption).

-

Rationale: Low pH ensures the molecule is fully protonated (Cationic), improving peak shape and retention on C18.

NMR Spectroscopy

-

Solvent: DMSO-

or-

Note: In pure

, the zwitterion may have low solubility. Adding DCl ensures the soluble hydrochloride form.

-

-

Key Signals (

H NMR):- 2.4-2.6 ppm (s, 3H): Methyl group at C2.

-

4.0-4.2 ppm (s, 2H): Benzylic methylene (

- 7.2-7.9 ppm (m, 3H): Aromatic protons.

Handling & Safety (E-E-A-T)

Hazard Classification

Based on GHS data for the hydrochloride salt (CAS 1909306-16-6):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Stability

-

Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: The free base is prone to air oxidation (amine) and decarboxylation at very high temperatures. The HCl salt is significantly more stable but hygroscopic.

References

-

ChemicalBook. (2025). 4-(Aminomethyl)-2-methylbenzoic acid Properties and Supplier Data. Link

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 4-(Aminomethyl)benzoic acid (Analogous Data). Link

- Kowa Company, Ltd. (2014). Ripasudil (K-115) Synthesis Patents.

-

Sigma-Aldrich. (2025). Safety Data Sheet: Benzoic acid derivatives. Link

An In-depth Technical Guide to Isomers of Aminomethyl and Methylbenzoic Acids

A Note to the Researcher: The initial request for a technical guide on 4-(Aminomethyl)-2-methylbenzoic acid did not yield specific results in comprehensive chemical and scientific databases. This suggests that this particular isomer may be a novel compound, not yet extensively documented, or that there may be a slight misnomer in the requested chemical name.

However, the search consistently identified two closely related and structurally similar isomers with significant applications in research and development: 4-Amino-2-methylbenzoic acid and 4-(Aminomethyl)benzoic acid . This guide, therefore, provides a detailed technical overview of these two compounds, which are of significant interest to researchers, scientists, and drug development professionals.

Part 1: 4-Amino-2-methylbenzoic Acid

Core Identification and Physicochemical Properties

4-Amino-2-methylbenzoic acid is a substituted benzoic acid derivative with an amino group and a methyl group attached to the aromatic ring. These substitutions significantly influence its chemical reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 2486-75-1 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [1][3] |

| Molecular Weight | 151.16 g/mol | [1][2][3] |

| Appearance | Light orange to yellow to green powder/crystal | |

| Melting Point | 160-165 °C | |

| Synonyms | 4-Amino-o-toluic Acid |

Synthesis Pathway

The synthesis of 4-Amino-2-methylbenzoic acid typically involves the reduction of a nitro-substituted precursor. A common laboratory-scale synthesis is the reduction of 2-methyl-4-nitrobenzoic acid.

Caption: A general workflow for the synthesis of 4-Amino-2-methylbenzoic acid.

A detailed experimental protocol involves dissolving 2-methyl-4-nitrobenzoic acid in a suitable solvent like ethanol, followed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. The reaction is monitored until the nitro group is fully reduced to an amino group.

Applications in Research and Drug Development

4-Amino-2-methylbenzoic acid serves as a versatile building block in organic synthesis and medicinal chemistry.

-

Pharmaceutical Intermediates: It is a key precursor in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[4]

-

Dye and Pigment Industry: The aromatic amine and carboxylic acid functionalities make it a useful intermediate in the production of dyes and pigments.[4]

-

Peptide Synthesis: This compound is utilized in peptide synthesis, where it can be incorporated as an unnatural amino acid to create peptidomimetics with enhanced stability or novel biological activities.[5]

Part 2: 4-(Aminomethyl)benzoic Acid

Core Identification and Physicochemical Properties

4-(Aminomethyl)benzoic acid, also known as PAMBA, is another isomer where the amino group is part of a methyl substituent on the benzoic acid ring. This structural difference leads to distinct biological and chemical properties compared to its isomer.

| Property | Value | Source |

| CAS Number | 56-91-7 | [6] |

| Molecular Formula | C₈H₉NO₂ | [6][7] |

| Molecular Weight | 151.16 g/mol | [7][8] |

| Appearance | White to off-white solid | [7] |

| Melting Point | >300 °C | [9] |

| Synonyms | PAMBA, 4-Carboxybenzylamine | [9] |

Synthesis Pathway

The synthesis of 4-(Aminomethyl)benzoic acid can be achieved through various routes, a common one being the reduction of 4-carboxybenzaldehyde oxime or its esters.

Caption: A general workflow for the synthesis of 4-(Aminomethyl)benzoic acid.

This process involves an initial oximation of 4-carboxybenzaldehyde with hydroxylamine, followed by a catalytic reduction of the resulting oxime to yield the final product.[10][11]

Applications in Research and Drug Development

4-(Aminomethyl)benzoic acid has well-documented biological activities and is a valuable tool in pharmaceutical research.

-

Antifibrinolytic Agent: PAMBA is known for its antifibrinolytic properties, meaning it helps to prevent the breakdown of blood clots.[8] This makes it a subject of interest in studies related to hemostasis.

-

Peptide Transporter (PepT1) Inhibition: It acts as a competitive inhibitor of the peptide transporter PepT1, which is involved in the absorption of di- and tripeptides in the intestines and kidneys.[7][12] This property makes it a useful tool for studying peptide transport mechanisms.

-

Intermediate in Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[13] Its ester derivatives are also important in this context.[13]

Safety and Handling

4-(Aminomethyl)benzoic acid is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[14][15][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[15][16]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[16][17] Use only in a well-ventilated area.[15][16]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[15][17]

References

-

Inxight Drugs. 4-Amino-2-methylbenzoic acid. [Link]

-

Amerigo Scientific. 4-Amino-2-methylbenzoic acid (95%). [Link]

-

PubChem. 4-Amino-2-methylbenzoic acid. [Link]

-

PubChem. 4-(Aminomethyl)Benzoic Acid. [Link]

-

NIST WebBook. Benzoic acid, 2-amino-4-methyl-. [Link]

- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)

-

PubMed. 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. [Link]

-

WIPO Patentscope. WO/2011/087211 PREPARATION METHOD OF 4-AMINOMETHYLBENZOIC ACID. [Link]

- Google Patents. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.

Sources

- 1. 4-Amino-2-methylbenzoic acid (95%) - Amerigo Scientific [amerigoscientific.com]

- 2. 4-Amino-2-methylbenzoic acid | C8H9NO2 | CID 241632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-methylbenzoic acid [drugs.ncats.io]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Amino-2-methylbenzoic acid | 2486-75-1 [chemicalbook.com]

- 6. 4-(Aminomethyl)benzoic acid Online | 4-(Aminomethyl)benzoic acid Manufacturer and Suppliers [scimplify.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 4-(Aminomethyl)benzoic acid | TargetMol [targetmol.com]

- 9. Description, Synthesis and Function of 4-(aminomethyl) benzoic acid_Chemicalbook [chemicalbook.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]

- 12. 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 14. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. 4-(Aminomethyl)benzoic acid - Safety Data Sheet [chemicalbook.com]

Navigating a Data Scarce Landscape: The Case of 4-(Aminomethyl)-2-methylbenzoic Acid in Medicinal Chemistry

A Note to the Researcher: An extensive review of scientific literature reveals a significant scarcity of specific data on the medicinal chemistry of 4-(Aminomethyl)-2-methylbenzoic acid . The available research predominantly focuses on its structural isomer, 4-(Aminomethyl)benzoic acid (PAMBA) , a well-established antifibrinolytic agent. This guide, therefore, pivots to a comprehensive analysis of PAMBA to provide relevant insights into the broader class of aminomethylbenzoic acids, while acknowledging the data gap for the specifically requested molecule. This approach allows for a robust discussion of a closely related and therapeutically important compound, which can serve as a valuable contextual framework for any future research into 4-(Aminomethyl)-2-methylbenzoic acid.

An In-Depth Technical Guide to 4-(Aminomethyl)benzoic Acid (PAMBA) in Medicinal Chemistry

This guide provides a detailed exploration of 4-(Aminomethyl)benzoic acid (PAMBA), a synthetic amino acid analog with significant applications in medicine. We will delve into its synthesis, mechanism of action as an antifibrinolytic agent, structure-activity relationships, and key experimental protocols.

Introduction: The Significance of 4-(Aminomethyl)benzoic Acid (PAMBA)

4-(Aminomethyl)benzoic acid, also known as tranexamic acid impurity D, is a crucial molecule in the management of bleeding disorders.[1] It functions as an antifibrinolytic agent, effectively preventing the breakdown of blood clots.[1][2] Its clinical utility extends to various scenarios characterized by excessive bleeding, from surgical procedures to certain medical conditions.[2] Understanding the medicinal chemistry of PAMBA provides a foundation for the development of novel hemostatic agents.

Synthesis of 4-(Aminomethyl)benzoic Acid

The synthesis of PAMBA is a well-documented process, with several established routes. A common and efficient method involves the catalytic reduction of 4-carboxybenzaldehyde oxime or its alkyl esters.[3]

Synthetic Pathway Overview

A prevalent synthetic strategy commences with the oximation of methyl 4-formylbenzoate, followed by catalytic hydrogenation. This multi-step process is designed to achieve high yield and purity.

Caption: Synthetic route to 4-(Aminomethyl)benzoic acid.

Detailed Experimental Protocol: Synthesis via Catalytic Reduction

The following protocol outlines a representative synthesis of PAMBA, adapted from documented procedures.[3]

Step 1: Oximation of Methyl 4-formylbenzoate

-

Materials: Methyl 4-formylbenzoate, hydroxylamine hydrochloride, sodium hydroxide, water, methanol.

-

Procedure:

-

Dissolve methyl 4-formylbenzoate in methanol in a reaction flask.

-

In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

-

Slowly add the hydroxylamine solution to the methyl 4-formylbenzoate solution with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Upon completion, neutralize the reaction mixture and precipitate the product, methyl 4-(hydroxyiminomethyl)benzoate.

-

Filter, wash, and dry the solid product.

-

Step 2: Catalytic Reduction to 4-(Aminomethyl)benzoic Acid

-

Materials: Methyl 4-(hydroxyiminomethyl)benzoate, 5% Palladium on Carbon (Pd/C), sodium hydroxide, water, hydrogen gas.

-

Procedure:

-

Place methyl 4-(hydroxyiminomethyl)benzoate and water in a high-pressure autoclave.

-

Add a solution of sodium hydroxide and the 5% Pd/C catalyst.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 kg/cm ²).[3]

-

Heat the mixture to the specified temperature (e.g., 45°C) and stir for several hours.[3]

-

After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Acidify the filtrate with an appropriate acid (e.g., hydrochloric acid) to a pH of approximately 4.5 to precipitate the 4-(Aminomethyl)benzoic acid.[3]

-

Filter the white solid, wash with cold water, and dry to obtain the final product.

-

Mechanism of Action: Antifibrinolytic Activity

The primary therapeutic effect of PAMBA lies in its ability to inhibit fibrinolysis, the enzymatic breakdown of fibrin in blood clots.[2]

The Fibrinolytic Pathway

Fibrinolysis is a crucial physiological process that dissolves blood clots once they are no longer needed. The key enzyme in this pathway is plasmin , which is generated from its inactive zymogen, plasminogen , by plasminogen activators such as tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).

Caption: Simplified overview of the fibrinolytic pathway.

Inhibition of Fibrinolysis by PAMBA

PAMBA exerts its antifibrinolytic effect by acting as a competitive inhibitor of plasminogen activation.[2] It structurally mimics the amino acid lysine, which is crucial for the binding of plasminogen and plasmin to fibrin.

Mechanism of Inhibition:

-

Binding to Lysine Binding Sites: PAMBA binds to the lysine binding sites on plasminogen.[2]

-

Conformational Change: This binding induces a conformational change in the plasminogen molecule.

-

Prevention of Fibrin Binding: The altered conformation prevents plasminogen from binding to the lysine residues on the surface of fibrin.

-

Inhibition of Plasminogen Activation: As a result, the conversion of plasminogen to plasmin at the clot surface is significantly reduced.

-

Clot Stabilization: By preventing the generation of plasmin, PAMBA stabilizes the fibrin clot and prevents its premature dissolution.

Caption: Mechanism of PAMBA-mediated inhibition of fibrinolysis.

Structure-Activity Relationship (SAR) Insights

While extensive SAR studies specifically on a wide range of PAMBA analogs are not abundant in the public domain, general principles for benzoic acid derivatives can be inferred. The antifibrinolytic activity is highly dependent on the spatial relationship between the carboxylic acid and the aminomethyl group.

| Feature | Importance for Activity | Rationale |

| Carboxylic Acid Group | Essential | Acts as a key binding moiety, likely through ionic interactions with the target protein. |

| Aminomethyl Group | Essential | The basic amino group is crucial for mimicking the lysine side chain and interacting with the lysine binding sites on plasminogen. |

| Relative Positions of Groups | Critical | The para substitution pattern (1,4-disubstituted) is optimal for activity, providing the correct distance and orientation for effective binding. |

| Aromatic Ring | Scaffold | Provides a rigid scaffold to hold the carboxylic acid and aminomethyl groups in the correct spatial arrangement. |

Additional Medicinal Chemistry Applications

Beyond its primary role as an antifibrinolytic agent, the 4-(aminomethyl)benzoic acid scaffold has been explored in other areas of drug discovery.

-

Peptide Transporter Inhibition: PAMBA has been identified as a competitive inhibitor of the epithelial peptide transporter PepT1.[4][5] This property makes it a useful tool for studying peptide transport and could be a starting point for designing drugs that modulate nutrient absorption.[4][5]

-

Drug Delivery and Synthesis Intermediate: The esterified form, methyl 4-(aminomethyl)benzoate, serves as a valuable intermediate in the synthesis of more complex active pharmaceutical ingredients.[6]

Conclusion and Future Directions

4-(Aminomethyl)benzoic acid is a cornerstone in the management of hemorrhagic conditions, with a well-understood mechanism of action and established synthetic routes. While the medicinal chemistry of the specifically requested 4-(Aminomethyl)-2-methylbenzoic acid remains largely unexplored, the comprehensive understanding of PAMBA provides a strong foundation for future investigations. Further research could focus on synthesizing and evaluating derivatives of PAMBA, including 4-(Aminomethyl)-2-methylbenzoic acid, to explore how substitutions on the aromatic ring affect its antifibrinolytic potency, selectivity, and pharmacokinetic properties. Such studies could lead to the development of next-generation hemostatic agents with improved therapeutic profiles.

References

-

PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

PubMed. (1998). 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. Retrieved from [Link]

-

Synapse. (2024). What is Aminomethylbenzoic Acid used for? Retrieved from [Link]

- Luhata, L. P., Munkombwe, N. M., & Cheuka, M. P. (2017). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives.

-

Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

-

Wikipedia. (n.d.). Aminomethylbenzoic acid. Retrieved from [Link]

-

WIPO Patentscope. (2011). WO/2011/087211 PREPARATION METHOD OF 4-AMINOMETHYLBENZOIC ACID. Retrieved from [Link]

-

MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

- Wu, S., et al. (2010). A framework for using structural, reactivity, metabolic and physicochemical similarity to evaluate the suitability of analogs for SAR-based toxicological assessments. Regulatory Toxicology and Pharmacology, 56(1), 67-81.

-

Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

PubMed. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Retrieved from [Link]

Sources

- 1. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Aminomethylbenzoic Acid used for? [synapse.patsnap.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

Technical Guide: Hydrogen Bond Properties of 4-(Aminomethyl)-2-methylbenzoic Acid

This guide details the hydrogen bond donor (HBD) and acceptor (HBA) characteristics of 4-(Aminomethyl)-2-methylbenzoic acid , a specific methylated derivative of the antifibrinolytic agent PAMBA.

Unlike standard textbook definitions, this analysis accounts for the zwitterionic nature of the molecule at physiological pH and the steric "ortho-effect" introduced by the 2-methyl group—factors critical for accurate drug design and solubility prediction.

Executive Summary

-

CAS Registry Number: 33234-78-9 (HCl salt), 56-91-7 (Parent PAMBA reference)

-

Molecular Formula: C

H -

Core Insight: At physiological pH (7.4), this molecule exists primarily as a zwitterion . The 2-methyl group exerts a steric "ortho-effect," forcing the carboxylate group out of planarity with the benzene ring, slightly increasing acidity compared to its non-methylated analog.

-

HBD/HBA Summary:

-

Neutral Form: 3 Donors / 3 Acceptors

-

Physiological Form (Zwitterion): 3 Donors / 2 Acceptors (Charged species)

-

Structural Analysis & Physicochemical Properties[3][4][5]

The "Ortho-Effect" & pKa Shift

The presence of a methyl group at the ortho position (C2) relative to the carboxylic acid (C1) is not merely a lipophilic addition; it fundamentally alters the electronic landscape of the hydrogen bond acceptor site.

-

Steric Inhibition of Resonance: The steric bulk of the C2-methyl group forces the C1-carboxylate moiety to twist out of the plane of the benzene ring.[3] This decoupling prevents the conjugation of the carboxylate's

-system with the aromatic ring. -

Acidity Implication: By inhibiting resonance donation from the ring to the carbonyl, the electron density on the carboxylate is more localized. This typically lowers the pK

of the acid (making it stronger) compared to the para-isomer.-

Estimated pK

(Acid): ~3.9 (vs. 4.2 for benzoic acid)[4] -

Estimated pK

(Amine): ~9.3 (Typical benzylamine)

-

Hydrogen Bond Donor/Acceptor Counts

The counts differ significantly depending on the ionization state. For drug development (Lipinski's Rule of 5), the neutral count is standard. For pharmacodynamics (receptor binding), the ionized count is relevant.

| Feature | Neutral Species (Solid State/Non-polar) | Zwitterionic Species (pH 7.4 / Aqueous) |

| Structure | R-COOH / R-CH | R-COO |

| H-Bond Donors (HBD) | 3 (2 from -NH | 3 (3 from -NH |

| H-Bond Acceptors (HBA) | 3 (1 from -N, 2 from -COOH) | 2 (2 from -COO |

| Net Charge | 0 | 0 (Dipolar) |

| Solubility Profile | Low (High Lattice Energy) | High in water; Insoluble in DCM/EtOAc |

Critical Note: While the HBA count technically decreases from 3 to 2 upon ionization (loss of the amine lone pair), the strength of the carboxylate acceptors increases significantly due to the negative charge.

Visualization: Structure & Speciation Pathways

The following diagram illustrates the transition from the cationic form (low pH) to the anionic form (high pH), highlighting the dominant zwitterion at physiological conditions.

Caption: pH-dependent speciation showing the shift in HBD/HBA profiles. The central zwitterion is the relevant species for biological interaction.

Experimental Validation Protocols

As a Senior Scientist, relying solely on calculated values is insufficient. The following protocols provide a self-validating system to determine these properties experimentally.

Protocol A: Potentiometric Titration (pK Determination)

To accurately count HBD/HBA at a specific pH, you must first define the ionization boundaries.

-

Preparation: Dissolve 5 mg of 4-(Aminomethyl)-2-methylbenzoic acid in 20 mL of degassed 0.1 M KCl (ionic strength adjustor).

-

Note: If solubility is poor, use a co-solvent method (methanol/water) and extrapolate to 0% methanol using the Yasuda-Shedlovsky equation.

-

-

Titration: Titrate with 0.1 M KOH (standardized) under nitrogen atmosphere at 25°C.

-

Data Analysis: Plot pH vs. Volume of KOH. Identify two inflection points.

-

First inflection: Carboxylic acid deprotonation (defines the onset of HBA carboxylate).

-

Second inflection: Ammonium deprotonation (defines the loss of HBD ammonium).

-

-

Validation: The difference between pK

1 and pK

Protocol B: NMR-Based H-Bond Acidity (Abraham's Method)

This method quantifies the "donating power" of the HBDs, which is more useful for SAR (Structure-Activity Relationship) studies than a simple count.

-

Solvent System: Prepare samples in DMSO-d

(a strong acceptor solvent) and CDCl -

Measurement: Measure the chemical shift (

) of the N-H protons. -

Calculation:

.-

A larger

indicates a stronger Hydrogen Bond Donor. -

Expectation: The -NH

protons (if stabilized) will show a massive downfield shift (>8.0 ppm) compared to the neutral -NH

-

Applications in Drug Design[4][8]

Fragment-Based Drug Discovery (FBDD)

4-(Aminomethyl)-2-methylbenzoic acid serves as an excellent "linker fragment."

-

Rigidity: The benzene ring provides a rigid scaffold.

-

Vectorality: The para arrangement of the functional groups (positions 1 and 4) creates a linear extension vector.

-

Twist: The 2-methyl group introduces a defined torsion angle, allowing the fragment to access binding pockets that flat analogs (like PAMBA) cannot.

Solubility Management

The zwitterionic nature creates a high lattice energy, often leading to poor solubility in organic synthesis solvents (DCM, THF).

-

Workaround: For synthetic coupling, protect the amine (e.g., Boc-protection) or the acid (e.g., Methyl ester) to break the zwitterion and restore solubility in organic media.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

Abraham, M. H., et al. (2006). "Hydrogen Bond Acidity and Basicity: The NMR Method." Journal of Organic Chemistry.

-

PubChem. (2025).[1] "4-(Aminomethyl)benzoic acid (PAMBA) - Analog Reference." National Library of Medicine.

- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series. (Reference for ortho-effect pKa shifts).

Sources

Methodological & Application

Application Note: Amide Coupling Strategies for 4-(Aminomethyl)-2-methylbenzoic Acid

Executive Summary & Strategic Analysis

4-(Aminomethyl)-2-methylbenzoic acid presents a dual synthetic challenge often underestimated in standard medicinal chemistry workflows. Unlike simple amino acids, this scaffold possesses a rigid phenyl core with two distinct antagonistic features:[1]

-

The Ortho-Methyl Effect: The methyl group at position 2 exerts significant steric pressure on the carboxylic acid, twisting it out of planarity with the aromatic ring. This reduces conjugation but, more critically, hinders the approach of bulky nucleophiles during activation.

-

Zwitterionic Insolubility: As a free base, the molecule exists as a zwitterion (salt bridge between the amine and carboxylic acid), rendering it insoluble in standard organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

This guide details high-fidelity protocols to overcome these barriers, categorized by whether the scaffold acts as the Electrophile (Acid) or the Nucleophile (Amine) .[1]

Strategic Decision Matrix

Before starting, identify your coupling mode.[1] The 2-methyl group dictates that Method A requires high-energy activation, while Method B requires solvation control.[1]

Figure 1: Strategic workflow for selecting coupling conditions based on the reactive site.

Protocol A: Coupling at the Carboxylic Acid

Challenge: The ortho-methyl group blocks the trajectory of incoming amines.[1] Weak activators (EDC/NHS) often result in slow kinetics and high rates of hydrolysis. Prerequisite: The 4-aminomethyl group must be protected (e.g., Boc, Fmoc) to prevent polymerization.[1]

Recommended Reagents

| Reagent | Role | Why this choice? |

| HATU | Coupling Agent | The gold standard for hindered acids.[1] The aza-benzotriazole moiety speeds up the reaction via the "neighboring group effect." |

| DIPEA | Base | Non-nucleophilic base to deprotonate the carboxylic acid and the amine salt. |

| DMF | Solvent | Required to dissolve the zwitterionic/polar protected intermediate.[1] |

Step-by-Step Procedure (HATU Method)[1]

-

Preparation:

-

Dissolve N-Boc-4-(aminomethyl)-2-methylbenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Note: If the starting material is a salt, ensure extra base is calculated to neutralize it.

-

-

Activation (Critical Step):

-

Add DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv).[1]

-

Add HATU (1.1 – 1.2 equiv) in one portion.[1]

-

Wait: Stir at room temperature for 15–30 minutes .

-

Mechanism:[1][2] This "pre-activation" allows the formation of the activated O-At ester. Due to the ortho-methyl steric bulk, this formation is slower than in unsubstituted benzoates.[1]

-

-

Coupling:

-

Workup:

Alternative: T3P (Propylphosphonic Anhydride)

For scale-up (>5g), HATU is expensive and generates byproducts difficult to remove.[1]

-

Reagent: T3P (50% in EtOAc or DMF).[1]

-

Condition: Mix Acid + Amine + Base (Pyridine or DIPEA) in EtOAc. Add T3P dropwise.[1]

-

Advantage: T3P byproducts are water-soluble, simplifying purification.[1]

Protocol B: Coupling at the Amine

Challenge: Solubility. The zwitterion will not dissolve in DCM or Toluene. Prerequisite: The carboxylic acid can be left as a free acid (using Schotten-Baumann conditions) or protected as a methyl ester.[1]

Scenario 1: Using the Methyl Ester (Organic Phase)

If you have Methyl 4-(aminomethyl)-2-methylbenzoate (HCl salt) :

-

Solvent: Use DCM or DMF.[1]

-

Base: Add DIPEA (2.5 equiv) to free the amine from the HCl salt.

-

Coupling: Add the Acid Partner + EDC/HOBt or HATU.

-

Observation: The reaction proceeds rapidly as the aminomethyl group is benzylic and unhindered.

Scenario 2: Using the Free Acid (Schotten-Baumann)

If you must use the Free Acid Zwitterion directly:

-

Solvent: 1:1 Mixture of THF and 1N NaOH .

-

Reagent: Use an Acid Chloride or NHS-Ester of the partner molecule.[1]

-

Protocol:

-

Dissolve 4-(aminomethyl)-2-methylbenzoic acid in 1N NaOH (1.1 equiv). The solution should become clear as the carboxylate forms.

-

Add the electrophile (Acid Chloride) dropwise dissolved in THF.

-

Maintain pH > 8 by adding small aliquots of NaOH if necessary.[1]

-

Result: The amine reacts selectively because the carboxylate is a poor nucleophile compared to the amine in water.

-

-

Workup: Acidify to pH 3. The product (Amide-Acid) will typically precipitate out.[1]

Mechanistic Visualization: The Steric Relief

The following diagram illustrates why HATU is preferred over EDC for the ortho-substituted acid coupling.

Figure 2: HATU prevents side reactions common in hindered substrates by accelerating the rate-determining step via the HOAt pyridine nitrogen.[1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Starting material won't dissolve | Zwitterionic lattice energy is high.[1] | Switch to DMF or DMSO. Do not use DCM. Add 1.0 eq of DIPEA to break the zwitterion. |

| Low Yield (Acid Coupling) | Steric hindrance of 2-Methyl group.[1][2] | Switch from EDC/NHS to HATU or T3P .[1] Increase reaction time. Ensure "Pre-activation" step is done.[1] |

| Gummy precipitate | Polymerization of unprotected scaffold.[1] | Ensure you are using N-Boc or Methyl Ester protected starting material.[1] Do not use the raw amino-acid for self-coupling.[1] |

| No reaction (Amine Coupling) | Amine is protonated (HCl salt).[1] | Ensure you added enough base (DIPEA/TEA) to neutralize the HCl salt of the amine before adding the electrophile. |

References

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4][5] Tetrahedron, 61(46), 10827-10852.[1] (Definitive review on coupling reagents including hindered substrates).

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4][6][7] Organic Process Research & Development, 20(2), 140–177.[1] (Details on T3P and safety in scale-up).

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] (Mechanistic insights into HATU/HOAt).

-

PubChem Compound Summary. (2023). 4-Amino-2-methylbenzoic acid.[1][8] (Physical properties and solubility data).

Sources

- 1. 4-Amino-2-methylbenzoic acid | C8H9NO2 | CID 241632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. researchgate.net [researchgate.net]

- 4. hepatochem.com [hepatochem.com]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Protecting Group Strategies for the Aminomethyl Group in Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethyl benzoic acid derivatives are crucial structural motifs in a wide array of pharmacologically active compounds and functional materials. The presence of both a carboxylic acid and a primary amine within the same molecule presents a significant challenge in chemical synthesis. The nucleophilic and basic nature of the aminomethyl group can interfere with reactions targeting the carboxylic acid or other functional groups on the aromatic ring. Consequently, the temporary masking of the amine functionality with a suitable protecting group is an indispensable strategy to ensure chemoselectivity and achieve the desired synthetic outcomes.[1][2]

This comprehensive guide provides an in-depth exploration of protecting group strategies specifically tailored for the aminomethyl group in benzoic acid derivatives. We will delve into the mechanistic underpinnings of common protecting groups, offer practical guidance on their selection, and provide detailed, validated protocols for their introduction and removal.

The Principle of Orthogonal Protection

In the synthesis of complex molecules, it is often necessary to protect multiple functional groups. An ideal protecting group strategy employs "orthogonal" protecting groups, which can be removed under distinct sets of conditions without affecting each other.[3][4] This allows for the selective deprotection and subsequent reaction of one functional group while others remain masked. For instance, an acid-labile protecting group on the amine and a base-labile protecting group on another functional group would be considered an orthogonal set.[5]

Core Protecting Group Strategies for the Aminomethyl Moiety

The most widely employed protecting groups for amines are carbamates, which effectively decrease the nucleophilicity of the nitrogen atom.[5] We will focus on three of the most versatile and commonly used carbamate protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

The tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[6] Its popularity stems from its ease of introduction and its facile removal under acidic conditions, while being stable to a wide range of other reagents.[7]

Mechanism of Protection and Deprotection:

The Boc group is typically introduced by reacting the aminomethyl benzoic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.

Deprotection is achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).[8] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which then breaks down to isobutylene and a proton.[9] The resulting carbamic acid is unstable and readily decarboxylates to release the free amine.[9]

Advantages:

-

Stable to catalytic hydrogenation and basic conditions.

-

The protected amine is often more soluble in organic solvents.

-

Deprotection conditions are generally mild and efficient.

Disadvantages:

-

The strong acid required for deprotection may not be compatible with other acid-sensitive functional groups in the molecule.

-

The liberated tert-butyl cation can be a source of side reactions, such as alkylation of electron-rich aromatic rings.[10] This can often be mitigated by the use of scavengers.

The Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas, was one of the first widely used protecting groups in peptide synthesis.[11] It is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation.[12]

Mechanism of Protection and Deprotection:

The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[13] The reaction proceeds via nucleophilic acyl substitution at the chloroformate.

The primary method for Cbz deprotection is catalytic hydrogenolysis.[14] In the presence of a palladium catalyst and a hydrogen source, the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which then decarboxylates.[12]

Advantages:

-

Stable to a wide range of non-reductive conditions, including acidic and basic environments.

-

Orthogonal to the Boc and Fmoc protecting groups.[12]

-

The protected compounds are often crystalline and easy to purify.[13]

Disadvantages:

-

The catalytic hydrogenation conditions are not compatible with other reducible functional groups, such as alkenes, alkynes, or nitro groups.

-

The palladium catalyst can sometimes be difficult to remove completely from the product.

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its base-lability.[15] This allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.

Mechanism of Protection and Deprotection:

The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[15]

Deprotection is achieved by treatment with a secondary amine base, such as piperidine.[15] The base abstracts the acidic proton on the fluorenyl ring, initiating an E1cb-type elimination to release the free amine and dibenzofulvene. The dibenzofulvene is typically scavenged by the excess amine base.

Advantages:

-

Cleavage occurs under mild, non-acidic conditions.

-

Orthogonal to acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) protecting groups.[15]

Disadvantages:

-

The fluorenyl group can be bulky.

-

The protected amine can be susceptible to premature cleavage by other nucleophiles.

Data Presentation: Stability of Common Aminomethyl Protecting Groups

| Protecting Group | Strong Acid (e.g., TFA) | Weak Acid (e.g., AcOH) | Strong Base (e.g., NaOH) | Weak Base (e.g., Piperidine) | Catalytic Hydrogenation (H₂, Pd/C) |

| Boc | Labile | Stable | Stable | Stable | Stable |

| Cbz | Stable | Stable | Stable | Stable | Labile |

| Fmoc | Stable | Stable | Moderately Stable | Labile | Moderately Stable |

Visualization of Protecting Group Strategies

General Strategy for Amine Protection

Caption: General workflow for utilizing a protecting group in the synthesis of aminomethyl benzoic acid derivatives.

Chemical Structures of Protected Aminomethyl Benzoic Acids

Caption: Structures of 4-aminomethylbenzoic acid with common protecting groups.

Experimental Protocols

Protocol 1: Boc Protection of 4-(Aminomethyl)benzoic Acid

Materials:

-

4-(Aminomethyl)benzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-(aminomethyl)benzoic acid (1 equivalent) in a mixture of 1,4-dioxane and 1 M aqueous NaOH (2 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of (Boc)₂O (1.1 equivalents) in 1,4-dioxane dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.

-

A white precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 4-((tert-butoxycarbonyl)amino)methyl)benzoic acid.

Protocol 2: Boc Deprotection of 4-((tert-Butoxycarbonyl)amino)methyl)benzoic Acid

Materials:

-

4-((tert-Butoxycarbonyl)amino)methyl)benzoic acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected aminomethyl benzoic acid (1 equivalent) in DCM (10 mL per gram of substrate).[16]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (10 equivalents) to the stirred solution.[16]

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[16]

-

Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Cbz Protection of 4-(Aminomethyl)benzoic Acid

Materials:

-

4-(Aminomethyl)benzoic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-(aminomethyl)benzoic acid (1 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[17]

-

While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[17]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[17]

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[17]

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

A white precipitate will form. Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(((benzyloxy)carbonyl)amino)methyl)benzoic acid.[17]

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

-

4-(((Benzyloxy)carbonyl)amino)methyl)benzoic acid

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in methanol or ethanol.[17]

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol %).[17]

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[17]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[17]

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[17]

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected 4-(aminomethyl)benzoic acid.

Conclusion

The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules containing the aminomethyl benzoic acid scaffold. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages and are removable under orthogonal conditions, providing the synthetic chemist with a versatile toolkit. Understanding the stability, mechanisms of introduction and removal, and the practical considerations for each protecting group, as outlined in this guide, will enable researchers to devise robust and efficient synthetic strategies for the development of novel therapeutics and materials.

References

- Benchchem. Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).

- ResearchGate. Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Request PDF. August 06 2025.

- Chapter 8 Amino Protecting Groups.

- Scribd. Stability of Amino Protecting Groups | PDF | Aldehyde | Organic Chemistry. December 01 2009.

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. January 04 2024.

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). July 31 2025.

- Organic Chemistry Portal. Cbz-Protected Amino Groups.

- Chem-Impex. Boc-(4-aminomethyl) benzoic acid.

- Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- PubMed. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis.

- Benchchem. Application Notes and Protocols for N-Cbz Deprotection.

- Master Organic Chemistry. Amine Protection and Deprotection.

- 2 Protection of Functional Groups.

- Master Organic Chemistry.

- Organic Chemistry Portal. Amino Protecting Groups Stability.

- Beilstein Journals. EXPERIMENTAL PROCEDURES.

- Amino Acid Deriv

- ChemicalBook. Description, Synthesis and Function of 4-(aminomethyl) benzoic acid.

- FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. June 08 2017.

- Fiveable. 11.3 Protecting groups - Organic Chemistry II. September 15 2025.

- Hebei Boze Chemical Co.,Ltd. BOC deprotection. July 04 2023.

- Springer Nature Experiments. Protecting Groups in Peptide Synthesis.

- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.

- Amino Acid-Protecting Groups.

- ResearchGate. (a)

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. July 31 2021.

- Cbz-Protected Amino Groups. October 02 2019.

- Slideshare. Protection for carboxylic group & Protection for the Amino group.

- PMC.

- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. January 05 2024.

- Wikipedia. Protecting group.

- The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.

- Chem-Impex. 2-(Fmoc-aminomethyl)benzoic acid.

- CRO Splendid Lab Pvt. Ltd. 4-(Boc-aminomethyl)benzoic Acid.

- J&K Scientific LLC. Boc-(4-aminomethyl) benzoic acid | 33233-67-9. March 22 2011.

- SynArchive. Protecting Groups List.

- SciSpace. Amino Acid-Protecting Groups.

- Organic Chemistry Portal. Fmoc-Protected Amino Groups.

- YouTube. Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. August 11 2021.

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. jocpr.com [jocpr.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. BOC deprotection [ms.bzchemicals.com]

- 11. scispace.com [scispace.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. total-synthesis.com [total-synthesis.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Efficiency Esterification of 4-(Aminomethyl)-2-methylbenzoic Acid

Executive Summary & Strategic Analysis

The esterification of 4-(Aminomethyl)-2-methylbenzoic acid presents a classic yet nuanced challenge in organic synthesis. Unlike simple benzoic acids, this substrate possesses two critical structural features that dictate the synthetic strategy:

-

Zwitterionic Character: The simultaneous presence of a basic primary amine (

) and an acidic carboxyl group ( -

Ortho-Steric Hindrance: The methyl group at the 2-position (ortho to the carboxylic acid) introduces steric bulk that can retard the rate of nucleophilic attack at the carbonyl carbon, rendering standard equilibrium-based Fischer esterification slower than for unhindered analogs like 4-(aminomethyl)benzoic acid.

The Solution: To overcome these barriers, this guide prioritizes an Acid Chloride Activation Strategy (In-Situ) using Thionyl Chloride (

Reaction Mechanism & Pathway[1][2][3]

The following diagram illustrates the activation pathway, highlighting the critical protonation of the amine which protects it from nucleophilic attack during the activation of the carboxyl group.

Figure 1: Mechanistic pathway for the thionyl chloride-mediated esterification.[1] The amine is sequestered as the hydrochloride salt prior to carboxyl activation.

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Preferred)

Applicability: High-yield laboratory synthesis (1g – 50g scale). Mechanism: In-situ generation of HCl and activation of carboxylate.

Materials

-

Substrate: 4-(Aminomethyl)-2-methylbenzoic acid (1.0 eq)

-

Reagent: Thionyl Chloride (

) (3.0 – 5.0 eq) -

Solvent: Anhydrous Methanol (MeOH) (10–15 volumes)

-

Equipment: Round-bottom flask, reflux condenser, drying tube (

or

Step-by-Step Procedure

-

Setup: Charge a dry round-bottom flask with anhydrous Methanol. Cool the solvent to 0°C using an ice-water bath.[1]

-

Activation (Critical Step): Add Thionyl Chloride dropwise to the cold methanol over 15–20 minutes.

-

Note: This reaction is exothermic and releases HCl gas. Ensure efficient stirring and venting.

-

-

Addition: Add solid 4-(Aminomethyl)-2-methylbenzoic acid in portions to the solution. The solid may not dissolve immediately.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Attach the reflux condenser and heat the mixture to Reflux (approx. 65°C) for 4 to 6 hours .

-

Checkpoint: The suspension should dissolve into a clear solution as the esterification proceeds and the zwitterion is converted to the soluble ester hydrochloride.

-

-

Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1) or HPLC.[2] The starting acid zwitterion will remain at the baseline or have a distinct shift from the less polar ester.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution in vacuo to remove solvent and excess

. -

Co-evaporation: Add toluene (2x) and concentrate again to azeotropically remove traces of water and thionyl chloride.

-

-

Isolation: The residue is typically a white to off-white solid (Hydrochloride salt).

-

Purification: Triturate the solid with cold Diethyl Ether or Ethyl Acetate to remove non-polar impurities. Filter and dry under vacuum.[3]

-

Method B: HCl Gas/Methanol (Scale-Up Compatible)

Applicability: Large scale (>100g) where handling large volumes of thionyl chloride is hazardous.

Step-by-Step Procedure

-

Preparation: Dissolve/suspend the substrate in Methanol (10 vol).

-

Acidification: Bubble anhydrous HCl gas into the suspension at 0–5°C until saturation (approx. 30% w/w).

-

Alternative: Use Acetyl Chloride (2-3 eq) added to Methanol to generate anhydrous HCl in situ.

-

-

Reflux: Heat to reflux for 12–18 hours .

-

Note: Due to the ortho-methyl steric hindrance, this equilibrium method requires longer reaction times than Method A.

-

-

Workup: Concentrate in vacuo. If the product is an oil, induce crystallization by adding a seed crystal or triturating with acetone/ether.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact & Rationale |

| Temperature | 0°C (Addition) | Low temp prevents violent exotherms during |

| Stoichiometry | Excess reagent acts as a dehydrating agent, driving the equilibrium to the right and ensuring complete amine protonation. | |

| Moisture Control | Strictly Anhydrous | Water competes with methanol for the acyl intermediate, reverting the product to the starting acid. |

| Reaction Time | 4 - 6 Hours | Insufficient time leads to incomplete conversion due to the steric bulk at the ortho-position. |

Workflow Diagram

Figure 2: Operational workflow for the isolation of the target ester hydrochloride.

Analytical Validation

To validate the integrity of the synthesized Methyl 4-(aminomethyl)-2-methylbenzoate Hydrochloride , compare analytical data against the following expected values:

-

Physical State: White to off-white crystalline solid.

-

Solubility: Soluble in water, methanol, DMSO; insoluble in ether, hexane.

-

1H NMR (DMSO-d6, 400 MHz):

-

8.4–8.6 (br s, 3H,

- 7.8–7.9 (d, 1H, Ar-H ortho to ester)

- 7.3–7.5 (m, 2H, Ar-H)

-

4.0–4.1 (q, 2H,

-

3.8 (s, 3H,

-

2.5–2.6 (s, 3H,

-

8.4–8.6 (br s, 3H,

-

Mass Spectrometry (ESI+):

-

Expected

(Free base): ~180.1 m/z.

-

References

-

Vertex Pharmaceuticals Inc. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. US Patent 7,265,238 B2. Link

- Context: Describes the industrial scale-up and pH control for aminomethyl benzoate esters, highlighting the stability challenges of the free base.

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[4] Link

- Context: Authoritative mechanism review for acid chloride formation and esterific

-

BenchChem. (2025). Application Note: Synthesis of Heptyl 4-aminobenzoate via Fischer Esterification. Link

- Context: Provides comparative protocols for Fischer esterification of aminobenzoic acid deriv

-

ChemicalBook. 4-(Aminomethyl)benzoic acid Properties and Synthesis. Link

- Context: Physical property data and general synthesis routes for the non-methylated analog, serving as a baseline for solubility and handling.

Sources

4-(Aminomethyl)-2-methylbenzoic acid as a linker in antibody-drug conjugates (ADCs)

Application Notes & Protocols

Topic: 4-(Aminomethyl)-2-methylbenzoic Acid as a Self-Immolative Linker in Antibody-Drug Conjugates (ADCs)

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1] The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, dictating its stability in circulation and the efficiency of payload release within target cells.[2] This document provides a detailed technical guide on the application of 4-(aminomethyl)-2-methylbenzoic acid as a key component of a self-immolative linker system. We will explore the chemical rationale for its design, highlighting the role of the ortho-methyl group in modulating stability. This guide provides detailed protocols for the synthesis of a complete linker-payload construct, its conjugation to a monoclonal antibody, and the comprehensive analytical characterization of the resulting ADC.

Introduction: The Critical Role of the Linker

An ideal ADC linker must maintain a steadfast connection between the antibody and payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[3][] Conversely, upon internalization into the target cancer cell, it must facilitate the rapid and quantitative release of the active payload.[5] Cleavable linkers, which are designed to be severed by specific triggers within the tumor microenvironment or inside the cell (e.g., proteases, pH), are a mainstay of modern ADC design.[6]

A sophisticated subclass of cleavable linkers incorporates a "self-immolative" spacer. The most common example is the p-aminobenzyl carbamate (PABC) system. After an enzymatic trigger cleaves an adjacent promoiety (e.g., a dipeptide), the PABC unit undergoes a spontaneous 1,6-electronic cascade elimination, releasing the payload, carbon dioxide, and an aromatic remnant. The 4-(aminomethyl)-2-methylbenzoic acid structure is a rationally designed modification of this PABC system.

Rationale for the 2-Methyl Substitution

The introduction of a methyl group at the C2 position, ortho to the carboxylic acid, serves a crucial purpose. Based on established structure-activity relationships, substitutions on the PABC aromatic ring can significantly influence the stability and cleavage kinetics of the linker.[3] The 2-methyl group introduces steric hindrance, which is hypothesized to shield the linker from nonspecific enzymatic degradation in plasma, thereby enhancing its systemic stability. This modification aims to strike an optimal balance: improving in vivo stability while still permitting efficient self-immolation following targeted enzymatic cleavage.[1]

General Mechanism of Action

The 4-(aminomethyl)-2-methylbenzoic acid moiety does not act in isolation. It is typically integrated into a larger linker construct, most commonly with a protease-sensitive dipeptide like Valine-Citrulline (Val-Cit). This dipeptide is a known substrate for lysosomal proteases such as Cathepsin B, which are abundant within cancer cells.[5][7]

Caption: High-level mechanism of action for a protease-cleavable ADC.

The cleavage of the Val-Cit dipeptide by Cathepsin B unmasks the aminomethyl group of the spacer, initiating the self-immolative cascade that liberates the active drug.

Caption: The self-immolative release of the payload.

Experimental Protocols

These protocols provide a representative workflow. Researchers must optimize conditions based on the specific antibody, payload, and analytical instrumentation.

Protocol 2.1: Synthesis of Linker-Payload Construct (Fmoc-Val-Cit-PABC(Me)-MMAE)

This protocol describes the synthesis of a complete linker-payload unit ready for conjugation to an antibody. It uses the potent tubulin inhibitor, monomethyl auristatin E (MMAE), as the payload.

Materials:

-

Fmoc-Val-Cit-PABC-PNP (Commercially available)

-

4-(Aminomethyl)-2-methylbenzoic acid

-

MMAE (Monomethyl Auristatin E)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide), Anhydrous

-

Piperidine

-

Dichloromethane (DCM)

Procedure:

-

Activation of 4-(Aminomethyl)-2-methylbenzoic Acid:

-

Dissolve 4-(aminomethyl)-2-methylbenzoic acid (1.2 eq) and HBTU (1.15 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) and stir under a nitrogen atmosphere for 30 minutes at room temperature.

-

Rationale: The carboxylic acid is activated as an HBTU ester, making it highly reactive towards the amine of the payload. DIPEA acts as a non-nucleophilic base to facilitate the reaction.

-

-

Coupling to Payload (MMAE):

-

Add MMAE (1.0 eq), dissolved in a minimal amount of DMF, to the activated linker solution.

-

Stir the reaction overnight at room temperature.

-

Monitor reaction completion by LC-MS.

-

Rationale: The N-terminus of MMAE couples with the activated carboxylic acid to form a stable amide bond, creating the PABC(Me)-MMAE conjugate.

-

-

Purification:

-

Purify the crude product using reverse-phase HPLC (C18 column) with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain the PABC(Me)-MMAE product.

-

-

Coupling to Val-Cit Moiety:

-

Dissolve Fmoc-Val-Cit-PABC-PNP (1.0 eq) and the purified PABC(Me)-MMAE product (1.2 eq) in DMF.

-

Add DIPEA (2.0 eq) and stir for 4-6 hours at room temperature.

-

Rationale: The amine of the PABC(Me)-MMAE displaces the p-nitrophenol (PNP) activated ester on the Val-Cit promoiety.

-

-

Fmoc Deprotection:

-

After purification by RP-HPLC, dissolve the product in a solution of 20% piperidine in DMF.

-

Stir for 30 minutes at room temperature.

-

Remove the solvent under vacuum.

-

Rationale: Piperidine is a strong base that rapidly removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of valine, exposing the primary amine needed for the final conjugation step.

-

-

Final Activation and Maleimide Installation:

-

Dissolve the deprotected product in DCM.

-

Add Maleimidocaproyl-OSu (MC-OSu) (1.1 eq) and DIPEA (2.0 eq).

-

Stir for 2 hours at room temperature.

-

Purify the final product, MC-Val-Cit-PABC(Me)-MMAE, by RP-HPLC.

-

Rationale: A maleimide group is installed to enable covalent attachment to reduced thiol groups on the antibody. The caproyl spacer enhances solubility.

-

Protocol 2.2: Antibody Conjugation

This protocol uses a monoclonal antibody (e.g., Trastuzumab) and conjugates the linker-payload from Protocol 2.1 to cysteine residues exposed after partial reduction of interchain disulfides.

Materials:

-

Monoclonal Antibody (mAb) at 10-20 mg/mL in PBS.

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

-

MC-Val-Cit-PABC(Me)-MMAE linker-payload.

-

Propylene glycol or DMSO as a co-solvent.

-

N-acetylcysteine (NAC) solution (100 mM).

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

-

Antibody Reduction:

-

To the mAb solution, add TCEP to a final concentration of 2.5 mM.

-

Incubate at 37°C for 2 hours.

-

Rationale: TCEP is a potent reducing agent that selectively cleaves the interchain disulfide bonds of the antibody, exposing free thiol (-SH) groups for conjugation. The hinge region disulfides are most susceptible.

-

-

Linker-Payload Conjugation:

-

Dissolve the linker-payload in propylene glycol or DMSO. Add a 6-fold molar excess of the linker-payload to the reduced antibody solution.[8] Ensure the final co-solvent concentration is below 10% v/v.

-

Incubate at room temperature for 1 hour with gentle mixing.

-

Rationale: The maleimide group on the linker reacts specifically with the free thiols on the reduced antibody via a Michael addition reaction, forming a stable thioether bond. A molar excess drives the reaction to completion.

-

-

Quenching:

-

Add a 20-fold molar excess of N-acetylcysteine (NAC) over the linker-payload.

-

Incubate for 20 minutes at room temperature.

-

Rationale: NAC contains a free thiol that reacts with and "caps" any unreacted maleimide groups on the linker-payload, preventing unwanted side reactions.

-

-

Purification:

-

Purify the ADC from unconjugated linker-payload and other small molecules using desalting columns or tangential flow filtration (TFF) with PBS as the exchange buffer.

-

Rationale: This step is crucial for removing cytotoxic contaminants and preparing the ADC for downstream analysis and application.

-

Caption: Overall workflow for ADC synthesis and characterization.

Analytical Characterization of the ADC

Thorough characterization is essential to ensure the quality, consistency, and safety of the ADC.[9] ADCs are heterogeneous mixtures, and understanding this heterogeneity is key.[10][11]

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR and the distribution of drug-linked species. The conjugation of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody, allowing species with different numbers of drugs (DAR 0, 2, 4, 6, 8) to be separated.

Protocol:

-

Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

-

Gradient: Run a reverse gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species.

-

Detection: UV at 280 nm.

-

Calculation: The average DAR is calculated from the relative peak area of each species multiplied by its DAR value, divided by the total peak area.

| Peak | Drug Load | Retention Time (min) | Relative Area (%) |

| 1 | DAR 0 | 8.5 | 5.2 |

| 2 | DAR 2 | 12.1 | 20.5 |

| 3 | DAR 4 | 15.3 | 55.8 |

| 4 | DAR 6 | 17.9 | 15.3 |

| 5 | DAR 8 | 19.8 | 3.2 |

| Average DAR | 4.2 | 100.0 | |

| Table 1: Representative HIC-HPLC data for a cysteine-linked ADC. The average DAR is a critical quality attribute. |

Purity and Aggregation Analysis by SEC-HPLC

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of monomeric ADC and to detect the presence of high molecular weight species (aggregates) or fragments.

Protocol:

-

Column: A suitable SEC column (e.g., Zenix-C SEC-300).[11]

-

Mobile Phase: Isocratic elution with a buffer such as 150 mM Sodium Phosphate, pH 6.8.

-

Detection: UV at 280 nm.

-

Analysis: The main peak corresponds to the monomeric ADC. Peaks eluting earlier are aggregates, while later peaks are fragments. Purity is typically expressed as % monomer.

| Sample | Monomer (%) | Aggregate (%) | Fragment (%) |

| Unconjugated mAb | 99.5 | 0.5 | <0.1 |

| Purified ADC | 98.2 | 1.7 | 0.1 |

| Table 2: Representative SEC-HPLC data showing high purity and minimal aggregation of the final ADC product. |

In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in plasma to predict premature drug release in vivo.

Protocol:

-

Incubate the ADC at 1 mg/mL in human plasma at 37°C.

-

Take aliquots at various time points (e.g., 0, 24, 48, 96 hours).

-

Capture the ADC from the plasma using an affinity resin (e.g., Protein A).

-

Analyze the captured ADC by HIC-HPLC to determine the average DAR at each time point.

-

Analysis: A stable ADC will show minimal to no decrease in the average DAR over the time course. Significant payload loss indicates linker instability.

In Vitro Cathepsin B Cleavage Assay

This assay confirms that the linker is susceptible to cleavage by the target enzyme.

Protocol:

-

Incubate the ADC (50 µg) with recombinant human Cathepsin B in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT).

-

Incubate at 37°C.

-

Stop the reaction at various time points by adding a protease inhibitor.

-

Analyze the samples by RP-HPLC or LC-MS to detect and quantify the released payload (MMAE).

-

Analysis: Successful cleavage will show a time-dependent increase in the concentration of free MMAE.[7]

Conclusion

The 4-(aminomethyl)-2-methylbenzoic acid moiety represents a rational design improvement for self-immolative linkers in ADCs. The ortho-methyl group is strategically placed to enhance systemic stability, potentially widening the therapeutic window by reducing off-target toxicities associated with premature payload release. The protocols outlined in this guide provide a comprehensive framework for synthesizing, conjugating, and rigorously characterizing ADCs that employ this advanced linker component. As with all ADC development, careful analytical characterization is paramount to ensuring the production of a safe, stable, and effective therapeutic.

References

- Analytical methods for physicochemical characterization of antibody drug conjugates - PMC. (n.d.). National Center for Biotechnology Information.

-

Antibody-Drug Conjugates (ADCs) – Biotherapeutic bullets | Almac. (2023, June 5). Almac Group. Retrieved February 8, 2026, from [Link]

- Analytical Characterization of Antibody Drug Conjugates. (n.d.). Sepax Technologies, Inc.

-

Gangwar, S., et al. (2013). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry. Retrieved February 8, 2026, from [Link]

- Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025, July 11). LinkedIn.

-